molecular formula C14H22ClNO B1424514 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-73-1

4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1424514
CAS No.: 1220031-73-1
M. Wt: 255.78 g/mol
InChI Key: QLZMPUZJVLNVIF-UHFFFAOYSA-N
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Description

4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a 2-methylphenoxyethyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenol and 2-chloroethylamine hydrochloride.

    Ether Formation: 2-Methylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(2-methylphenoxy)ethylamine.

    Piperidine Formation: The 2-(2-methylphenoxy)ethylamine is then reacted with piperidine under reflux conditions to form 4-[2-(2-methylphenoxy)ethyl]piperidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving receptor binding and neurotransmitter activity due to its structural similarity to certain biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as its role in modulating neurological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, altering their activity and influencing signal transduction pathways. This interaction can modulate various physiological processes, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Methoxyphenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride

Comparison

Compared to its analogs, 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the methyl group on the phenoxy ring, which can influence its binding affinity and selectivity for certain receptors. This structural variation can result in different pharmacological profiles and applications, highlighting its uniqueness in scientific research.

Properties

IUPAC Name

4-[2-(2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-4-2-3-5-14(12)16-11-8-13-6-9-15-10-7-13;/h2-5,13,15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZMPUZJVLNVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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